N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-2-19-14-12(17)7-4-8-13(14)24-16(19)18-15(21)10-5-3-6-11(9-10)20(22)23/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPVDXRVXITZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-4-fluoro-1,3-benzothiazole with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the nitro group and fluorine atom enhances its binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide
- N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
Compared to similar compounds, N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide stands out due to the presence of the nitro group, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Q & A
Basic: What are the critical factors for optimizing the synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide?
Methodological Answer:
Synthesis optimization requires careful control of:
- Reaction Conditions : Temperature (typically 60–80°C for benzothiazole derivatives), solvent choice (e.g., pyridine or DMF for acyl chloride coupling), and reaction time (12–24 hours for complete conversion) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or ethanol) to isolate the pure product .
- Monitoring : Thin-layer chromatography (TLC) and HPLC to track reaction progress and assess purity (>95%) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the Z-configuration of the imine bond and substituent positions (e.g., ethyl, fluoro, nitro groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+) and isotopic pattern .
- Elemental Analysis : Combustion analysis to validate C, H, N, and S content .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain high-resolution data (R-factor < 0.05) .
- Structure Refinement : Use SHELXL for refining anisotropic displacement parameters and validating hydrogen bonding (riding model for H atoms) .
- Software Tools : WinGX/ORTEP for visualizing molecular geometry and packing interactions . Example: A similar fluorinated benzothiazole derivative showed intermolecular N–H···N and C–H···O interactions stabilizing the crystal lattice .
Advanced: How can hydrogen-bonding networks in the crystal structure be systematically analyzed?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) and identify patterns (e.g., R2²(8) rings) .
- Software : Mercury (CCDC) or PLATON to calculate hydrogen-bond distances/angles and generate interaction maps .
- Case Study : In related benzamide-thiazole hybrids, centrosymmetric dimers formed via N–H···N bonds, while C–H···F interactions contributed to 3D packing .
Basic: What are common pitfalls in achieving high reaction yields, and how can they be mitigated?
Methodological Answer:
- By-Product Formation : Competing reactions (e.g., oxidation of the nitro group) can be minimized by using inert atmospheres (N2/Ar) and anhydrous solvents .
- Stoichiometry : Ensure precise molar ratios (e.g., 1:1 for amine and acyl chloride coupling) to avoid unreacted starting materials .
- Catalyst Optimization : Trial catalytic systems (e.g., DMAP for acylation) to enhance reaction efficiency .
Advanced: How to address discrepancies between computational and experimental NMR chemical shifts?
Methodological Answer:
- Model Validation : Re-optimize DFT calculations (e.g., B3LYP/6-311++G(d,p)) with solvent corrections (PCM model for DMSO or CDCl3) .
- Experimental Checks : Confirm sample purity (HPLC) and rule out tautomerism or solvent effects .
- Case Study : For a fluorobenzothiazole analog, computed shifts deviated by <0.2 ppm after accounting for solvent dielectric effects .
Advanced: What strategies refine molecular geometry in high-resolution crystallographic studies?
Methodological Answer:
- Displacement Parameters : Refine anisotropic ADPs for non-H atoms and apply riding models for H atoms (SHELXL) .
- Twinned Data : Use TWIN/BASF commands in SHELXL for handling twinned crystals .
- Validation Tools : Check geometry with PLATON (e.g., bond length/angle outliers, Hirshfeld surface analysis) .
Advanced: How does the fluoro substituent influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the benzothiazole ring, enhancing reactivity in nucleophilic substitutions (e.g., SNAr) .
- Spectroscopic Impact : 19F NMR shows distinct shifts (-110 to -120 ppm) sensitive to ring conjugation .
- Crystal Packing : Fluorine participates in C–H···F interactions, stabilizing specific conformations .
Basic: What solvents are optimal for recrystallizing this compound?
Methodological Answer:
- Polar Solvents : Methanol, ethanol, or acetonitrile for slow crystallization (yielding needle-like crystals) .
- Mixed Systems : Ethyl acetate/hexane (1:3) for controlled nucleation .
- Temperature Gradient : Gradual cooling (60°C → 4°C) to minimize solvent inclusion .
Advanced: How to analyze conformational flexibility in solution vs. solid state?
Methodological Answer:
- Dynamic NMR : Variable-temperature 1H NMR to detect rotational barriers (e.g., amide bond rotation) .
- Crystallography : Compare solid-state (X-ray) and computed gas-phase conformers (DFT) to assess packing-induced rigidity .
- Case Study : A related nitrobenzamide derivative showed a 10° dihedral angle shift between solution (NMR) and crystal (X-ray) states due to lattice constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
